molecular formula C8H6FN3O2 B2848505 Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate CAS No. 1588508-90-0

Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate

Cat. No.: B2848505
CAS No.: 1588508-90-0
M. Wt: 195.153
InChI Key: AEGCHEXILKJRKS-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate” is a chemical compound with the empirical formula C7H4FN3O2 . It has a molecular weight of 181.12 . It is a derivative of the triazole family, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain .

Scientific Research Applications

Electronic Properties of Triazoles

Research by Creary et al. (2017) delved into the electronic properties of fluorobenzenes substituted with triazole groups, revealing insights into their inductive electron-withdrawing character and carbocation-stabilizing capabilities. This study provides foundational knowledge on the electronic interactions within triazole-containing compounds, potentially guiding the design of new materials and molecules with tailored electronic properties (Creary, Chormanski, Peirats, & Renneburg, 2017).

Synthesis and Pharmacological Activity of Triazole Derivatives

Shyma et al. (2016) reported on the regioselective synthesis of 1,2,3-triazole derivatives bearing a phthalazine moiety, showcasing their antimicrobial, antifungal, and antioxidant activities. This work highlights the potential of triazole derivatives in developing new pharmacological agents (Shyma, Kalluraya, Peethambar, & Vijesh, 2016).

Improved Synthesis of Triazole Derivatives

Cottrell et al. (1991) described an improved method for synthesizing 1-benzyl-1H-1,2,3-triazoles from benzyl azides under mild conditions, expanding the scope of the Dimroth Reaction. This advancement could streamline the production of triazole-based compounds in various scientific and industrial applications (Cottrell, Hands, Houghton, Humphrey, & Wright, 1991).

Catalyst-Free Synthesis of Benzamide Derivatives

Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free approach for synthesizing benzamide derivatives linked to triazoles, demonstrating the efficiency and environmental friendliness of this method. Such innovations are crucial for green chemistry and sustainable manufacturing processes (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Fluoroalkylated Triazoles and Novel Bicyclic Compounds

Peng and Zhu (2003) presented a synthesis route for 5-fluoroalkylated 1H-1,2,3-triazoles, leading to novel gem-difluorinated compounds. Their work showcases the versatility of triazole chemistry in accessing fluorinated structures, which are valuable in pharmaceuticals and materials science (Peng & Zhu, 2003).

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction.

Cellular Effects

The effects of Methyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name

methyl 6-fluoro-2H-benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O2/c1-14-8(13)4-2-6-7(3-5(4)9)11-12-10-6/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGCHEXILKJRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNN=C2C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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